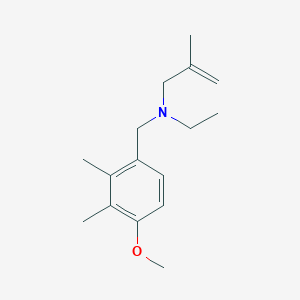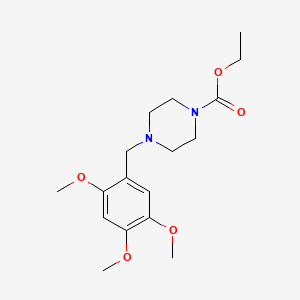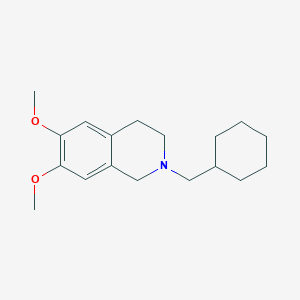![molecular formula C17H31N3O B3852094 2-({bis[3-(dimethylamino)propyl]amino}methyl)phenol](/img/structure/B3852094.png)
2-({bis[3-(dimethylamino)propyl]amino}methyl)phenol
説明
“2-({bis[3-(dimethylamino)propyl]amino}methyl)phenol” is a complex organic compound. It is related to Dimethylaminopropylamine (DMAPA), a diamine used in the preparation of some surfactants, such as cocamidopropyl betaine which is an ingredient in many personal care products including soaps, shampoos, and cosmetics . It contains terminal hydroxyl groups that can react with isocyanates .
Synthesis Analysis
DMAPA is commonly produced commercially via the reaction between dimethylamine and acrylonitrile (a Michael reaction) to produce dimethylaminopropionitrile. A subsequent hydrogenation step yields DMAPA . DMAPA is readily converted to the mustard dimethylaminopropyl-3-chloride, a powerful alkylating agent .Molecular Structure Analysis
The molecular structure of “2-({bis[3-(dimethylamino)propyl]amino}methyl)phenol” is complex due to the presence of multiple functional groups. It includes two dimethylamino propyl groups attached to a central phenol group .Chemical Reactions Analysis
The compound can participate in various chemical reactions due to the presence of reactive functional groups. For instance, the terminal hydroxyl groups can react with isocyanates .科学的研究の応用
Molecular Structures and Synthesis
- Research by Koten et al. (1993) in "Inorganic Chemistry" explored the lithium and sodium phenolates of 2-[(dimethylamino)methyl]phenol. They synthesized various complexes and analyzed their structures using NMR spectroscopy and X-ray diffraction, uncovering the first lithium phenolate with a stable, trinuclear structure (Koten et al., 1993).
Insights from Density Functional Theory
- A study by Karmakar et al. (2020) in the "International Journal of Molecular Sciences" synthesized two new dinuclear zinc(II) complexes using 2-(((3-(dimethylamino)propyl)amino)methyl)-6-methoxy-phenol. They provided insights into intramolecular Zn···O spodium bonds through density functional theory (DFT) calculations and quantum theory of atoms-in-molecules (Karmakar et al., 2020).
Tetrazolato Complex Synthesis
- Mukhopadhyay et al. (2009) in "Dalton transactions" investigated the synthesis of mono- and bis-tetrazolato complexes of Ni(II), Pt(II), and Cu(II) using aminoiminophenol derivatives. Their study provided detailed characterizations of the synthesized complexes, contributing to our understanding of complex metal-ligand interactions (Mukhopadhyay et al., 2009).
Dinuclear Zinc Complexes and Phosphatase-Like Activity
- Abe et al. (2001) in the "Bulletin of the Chemical Society of Japan" synthesized dinuclear zinc complexes using phenol-based "end-off" compartmental ligands. They also explored their phosphatase-like activity, expanding our knowledge of enzyme mimicry in coordination chemistry (Abe et al., 2001).
Mixed-Valence Oxovanadium Dinuclear Entities
- Mondal et al. (2005) in "Inorganic chemistry" synthesized dinuclear oxovanadium(IV/V) entities using heptadentate ligands. Their research included X-ray crystallography and EPR spectra analysis, offering valuable insights into the properties of mixed-valence complexes (Mondal et al., 2005).
Safety and Hazards
特性
IUPAC Name |
2-[[bis[3-(dimethylamino)propyl]amino]methyl]phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H31N3O/c1-18(2)11-7-13-20(14-8-12-19(3)4)15-16-9-5-6-10-17(16)21/h5-6,9-10,21H,7-8,11-15H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTSVGLSXPBPEQE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN(CCCN(C)C)CC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[[Bis[3-(dimethylamino)propyl]amino]methyl]phenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(5-bromo-2,4-dimethoxybenzyl)(propyl)amino]ethanol](/img/structure/B3852014.png)
![1-[3-(benzyloxy)-4-methoxybenzyl]-4-(4-chlorophenyl)piperazine](/img/structure/B3852024.png)

![5-({5-[(3-methoxyphenoxy)methyl]-1H-pyrazol-3-yl}carbonyl)-4,5,6,7-tetrahydrothieno[3,2-c]pyridine](/img/structure/B3852034.png)

![1-[(2-ethyl-1-piperidinyl)methyl]-2-naphthol](/img/structure/B3852051.png)
![6,8-dichloro-3-{[4-(2-pyridinyl)-1-piperazinyl]methyl}-4H-chromen-4-one](/img/structure/B3852056.png)
![1-[3-(2-methoxyphenyl)-2-propen-1-yl]-4-methylpiperidine](/img/structure/B3852064.png)
![1-{[4-(4-chlorophenyl)-1-piperazinyl]methyl}-2-naphthol hydrochloride](/img/structure/B3852070.png)
![4-{[4-(4-acetylphenyl)-1-piperazinyl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B3852075.png)

![4-{3-[2-(4-phenyl-1H-imidazol-5-yl)phenoxy]propyl}morpholine](/img/structure/B3852096.png)

![4-{[benzyl(2-hydroxyethyl)amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B3852099.png)